Carbazochrome sodium sulfonate

Catalog No.
S548221
CAS No.
51460-26-5
M.F
C10H11N4NaO5S
M. Wt
322.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbazochrome sodium sulfonate

CAS Number

51460-26-5

Product Name

Carbazochrome sodium sulfonate

IUPAC Name

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate

Molecular Formula

C10H11N4NaO5S

Molecular Weight

322.28 g/mol

InChI

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1

InChI Key

PDZKPUQLQNDXMQ-UHFFFAOYSA-M

SMILES

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

AC17; 4arylidene curcumin;

Canonical SMILES

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Carbazochrome sodium sulfonate is 530.19407 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

  • Decreasing capillary permeability: CSS may stabilize capillaries, reducing leakage and strengthening their resistance to rupture Source: National Institutes of Health [National Library of Medicine: )].
  • Promoting platelet aggregation: Studies indicate CSS might influence platelet function, potentially leading to their clumping and formation of a platelet plug at the site of injury [Source: National Center for Advancing Translational Sciences (NCATS) ()].

Research on Therapeutic Applications

CSS has been investigated for its potential role in managing bleeding in various contexts, including:

  • Gastrointestinal bleeding: Some studies have explored the use of CSS for treating gastrointestinal bleeding, like colonic diverticular bleeding. However, recent research suggests it might not be effective in reducing mortality, hospital stay duration, or the need for blood transfusions Source: National Institutes of Health [National Library of Medicine: )].
  • Other potential applications: Research has also looked into the use of CSS for bleeding in the respiratory tract, during obstetric and surgical procedures [Source: National Center for Advancing Translational Sciences (NCATS) ()].

Carbazochrome sodium sulfonate is a synthetic compound primarily recognized for its antihemorrhagic properties. It is derived from carbazochrome, a compound that plays a significant role in promoting platelet aggregation and adhesion, thereby aiding in the cessation of bleeding. The molecular formula for carbazochrome sodium sulfonate is C10H11N4NaO5SC_{10}H_{11}N_{4}NaO_{5}S, and it has a molecular weight of approximately 322.27 g/mol . This compound is typically administered in clinical settings to manage bleeding associated with various medical conditions, including those affecting the urinary system and during surgical procedures .

The proposed mechanism of action of Carbazochrome sodium sulfonate involves inhibiting the formation of IP3, a signaling molecule that increases blood vessel permeability []. By reducing vessel leakiness, it might help prevent excessive bleeding. However, the exact molecular interactions and their effectiveness require further research [].

Information on the safety profile of Carbazochrome sodium sulfonate is limited. Since it's primarily a research compound, data on human toxicity or side effects is lacking. Some suppliers mention it for research use only, suggesting potential safety concerns that need further investigation [].

That are crucial for its therapeutic effects. Notably, it interacts with α-adrenoreceptors on the surface of platelets, initiating a signaling cascade involving phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. This pathway increases intracellular calcium levels, promoting platelet activation and aggregation . The compound also exhibits a reaction with sodium hydroxide during its synthesis, which is essential for adjusting the pH and facilitating crystallization .

The primary biological activity of carbazochrome sodium sulfonate lies in its ability to enhance hemostasis. It promotes platelet aggregation by activating various intracellular signaling pathways that lead to the release of substances such as serotonin and thromboxane A2, further enhancing platelet function . Additionally, it reinforces vascular walls and prevents blood leakage, making it useful in treating conditions characterized by excessive bleeding . Importantly, it does not significantly affect the coagulation system or platelet count directly but rather enhances their functional capacity.

The synthesis of carbazochrome sodium sulfonate involves several key steps:

  • Dissolution of Raw Materials: A mixture of purified water, adrenal gland plain color hydrazone, sodium hydrogensulfite, and ascorbic acid is heated while stirring until completely dissolved.
  • Decolorization: A decolorizing agent (such as activated charcoal) is added to the reaction solution to remove impurities.
  • Crystallization: The pH of the solution is adjusted using sodium hydroxide to facilitate crystallization. The solution is then cooled to allow crystalline solids to form.
  • Refinement: The crystalline product is filtered, washed, dried, and subjected to vacuum drying to achieve high purity levels (over 99%) .

These methods ensure high yields and purity, which are critical for clinical applications.

Carbazochrome sodium sulfonate has several important applications:

  • Medical Use: It is primarily used to treat bleeding disorders related to surgeries or trauma. Its ability to promote platelet aggregation makes it valuable in managing hemorrhagic conditions.
  • Research: It serves as a tool in biochemical studies focused on platelet function and vascular biology due to its specific interactions with cellular signaling pathways .
  • Veterinary Medicine: Similar applications are noted in veterinary settings for managing bleeding in animals during surgical procedures.

Studies have shown that carbazochrome sodium sulfonate interacts specifically with α-adrenoreceptors on platelets, activating intracellular signaling pathways that lead to increased calcium concentrations within cells. This interaction promotes further platelet aggregation through various mechanisms, including the release of pro-aggregatory substances like thromboxane A2 . These interactions highlight its potential therapeutic benefits in controlling excessive bleeding.

Carbazochrome sodium sulfonate shares similarities with several other compounds known for their hemostatic properties. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
CarbazochromePromotes platelet aggregation via α-adrenoreceptorsSpecifically enhances vascular wall integrity
Tranexamic AcidInhibits fibrinolysisPrimarily used for preventing bleeding post-surgery
DesmopressinIncreases factor VIII levelsUsed mainly in hemophilia treatment
EthamsylateStabilizes capillary wallsDoes not affect coagulation directly

Carbazochrome sodium sulfonate stands out due to its dual action—enhancing both platelet function and vascular stability without directly influencing coagulation factors.

Carbazochrome sodium sulfonate synthesis involves a multi-step industrial process that transforms carbazochrome into its water-soluble sodium sulfonate derivative [1] [2]. The industrial synthesis protocol begins with the dissolution of raw materials including purified water, carbazochrome, sodium bisulfite, and ascorbic acid in a reaction vessel [1] [4]. The process requires precise temperature control, with heating conducted while stirring until the temperature reaches 60-70°C to ensure complete dissolution of solid matter [1] [4].

The reaction mixture is maintained at the optimal temperature range of 60-70°C for 30-60 minutes to achieve complete conversion [1] [4]. During this phase, sodium bisulfite acts as the sulfonating agent, facilitating the attachment of the sulfonate group to the carbazochrome molecule [1] [2]. Ascorbic acid serves as an antioxidant, preventing degradation of the active compound during the synthesis process [4] [24].

Following the reaction phase, the solution undergoes decolorization through the addition of medicinal activated carbon at concentrations ranging from 0.15% to 0.5% by weight of the reaction solution [1] [4]. The decolorization process requires maintaining the temperature at 60°C with continuous stirring for 60 minutes [4]. Subsequently, the mixture is subjected to filtration using appropriate filter systems, with residue washing using purified water [1] [4].

Process ParameterOptimal RangeCritical Considerations
Reaction Temperature60-70°CComplete dissolution required
pH during Crystallization5.0-6.5Controls crystal formation
Decolorization Agent Content0.15-0.5%For color removal with activated carbon
Reaction Time30-60 minutesEnsures complete reaction
Drying Temperature105-110°CUnder vacuum for moisture removal

The crystallization step involves pH adjustment of the solution to achieve optimal crystal formation within the range of 5.0-6.5 [1] [4] [13]. This pH control is critical for determining the final crystal structure and purity of the product [13] [17]. The crystallization process typically yields 90-95% recovery of the target compound when properly controlled [1] [4].

Reaction Mechanism of Sulfonation Process

The sulfonation mechanism of carbazochrome involves nucleophilic attack by the bisulfite ion on the carbazochrome molecule [1] [10]. The reaction proceeds through the formation of an intermediate complex where the sulfur atom of sodium bisulfite forms a covalent bond with the carbon atom in the carbazochrome structure [10]. This nucleophilic substitution mechanism requires specific pH conditions and temperature control to achieve optimal conversion rates [1] [4].

The sulfonation process begins with the activation of sodium bisulfite in aqueous solution, forming reactive bisulfite anions [1] [4]. These anions attack the electrophilic sites on the carbazochrome molecule, particularly at positions that can stabilize the resulting sulfonate group [10]. The reaction kinetics are influenced by temperature, with optimal rates achieved at 60-70°C [1] [4].

Reaction StepKey ReagentsMechanism TypeTemperatureTime
Carbazochrome FormationEpinephrine + SemicarbazideCondensation reaction25-40°C30-60 minutes
Sulfonation ProcessSodium bisulfite + CarbazochromeNucleophilic sulfonation60-70°C30-60 minutes
Sodium Salt FormationSodium hydroxide/carbonateAcid-base neutralization60-70°C10-15 minutes
Hydration ProcessWater moleculesHydrogen bondingRoom temperatureDuring crystallization

The mechanism involves the formation of a carbon-sulfur bond through nucleophilic attack, resulting in the displacement of a hydrogen atom or other leaving group [10]. The reaction is facilitated by the presence of ascorbic acid, which maintains the reducing environment necessary for preventing oxidative side reactions [4] [24]. The overall reaction exhibits second-order kinetics, with the rate being dependent on both carbazochrome and sodium bisulfite concentrations [1] [4].

The final step involves neutralization to form the sodium salt, where sodium hydroxide or sodium carbonate is used to achieve the desired pH and complete the formation of carbazochrome sodium sulfonate [1] [4]. This neutralization step is critical for obtaining the trihydrate form, which represents the most stable crystalline structure under normal storage conditions [17] [30].

Purification Techniques and Yield Optimization

Purification of carbazochrome sodium sulfonate employs multiple sequential techniques to achieve pharmaceutical-grade purity exceeding 98% [1] [4] [5]. The decolorization process utilizes medicinal activated carbon with specific particle size characteristics to ensure effective removal of colored impurities while minimizing product loss [1] [4]. The carbon treatment typically achieves 95-98% efficiency in color removal when properly optimized [1] [4].

Crystallization represents the primary purification method, involving controlled cooling and pH adjustment to promote formation of high-purity crystals [1] [4] [13]. The crystallization process requires precise control of cooling rate, typically 0.5-1.0°C per minute, to achieve optimal crystal size distribution and purity [13] [17]. Seeding techniques may be employed to control nucleation and ensure consistent crystal morphology [13] [17].

Purification MethodAgent/ConditionPurposeEfficiencyCritical Parameters
DecolorizationActivated carbon (0.15-0.5%)Color impurity removal95-98%Carbon type and particle size
CrystallizationpH adjustment (5.0-6.5)Crystal formation90-95%Cooling rate and pH control
RecrystallizationHot water dissolutionPurity enhancement85-92%Solvent purity and temperature
Vacuum Drying60-80°C under vacuumMoisture removal95-99%Pressure and temperature control
FiltrationGlass filterSolid-liquid separation99%+Filter pore size
WashingPurified waterSurface impurity removal98-99%Water quality and volume

Recrystallization techniques involve dissolution in hot purified water followed by controlled cooling to achieve further purification [1] [4] [13]. This process typically removes residual organic impurities and achieves additional purity enhancement of 85-92% [1] [4]. The recrystallization solvent must meet pharmaceutical standards for water quality and purity [1] [4].

Vacuum drying represents the final purification step, conducted at temperatures between 60-80°C under reduced pressure to remove residual moisture and volatile impurities [1] [4] [20]. The drying process must be carefully controlled to prevent thermal decomposition, as carbazochrome sodium sulfonate exhibits thermal instability above 100°C [19] [20] [22]. Vacuum drying typically achieves moisture reduction to less than 5%, which is critical for long-term stability [19] [20].

Filtration systems employ glass filters with appropriate pore sizes to achieve complete solid-liquid separation while minimizing product loss [1] [4]. The filtration efficiency exceeds 99% when properly designed filter systems are utilized [1] [4]. Washing procedures using pharmaceutical-grade purified water remove surface-bound impurities and achieve final purification efficiency of 98-99% [1] [4].

Stability Considerations During Production

Carbazochrome sodium sulfonate exhibits multiple stability challenges during production that require careful monitoring and control [19] [20] [22]. Temperature sensitivity represents a primary concern, as the compound demonstrates significant thermal instability above 70°C during synthesis and above 100°C during drying operations [19] [20] [22]. The melting point occurs at approximately 210°C with simultaneous decomposition, making thermal control critical throughout the manufacturing process [19] [23].

Moisture sensitivity significantly impacts both the manufacturing process and final product quality [17] [19] [20]. The compound readily absorbs atmospheric moisture, forming hydrated crystal structures that can affect dissolution characteristics and chemical stability [17] [30]. During production, humidity control and vacuum drying techniques are essential to maintain optimal moisture content below 5% [19] [20].

Stability FactorStability RatingMitigation Strategy
Temperature SensitivityHighControl reaction temperature <70°C
Light SensitivityModerateMinimize light exposure
Moisture SensitivityHighControl humidity, vacuum dry
pH StabilityStable (pH 5-6.5)Maintain optimal pH range
Oxidation ResistanceModerateAdd antioxidants (ascorbic acid)
Thermal DecompositionDecomposes >210°CAvoid overheating during drying
Crystal Form StabilityPolymorphic transitions possibleControl crystallization conditions
Storage AtmosphereRequires inert gasStore under nitrogen/argon

Light sensitivity, while moderate compared to thermal and moisture sensitivity, requires consideration during manufacturing and storage [20] [24]. The compound exhibits photodegradation under prolonged exposure to ultraviolet radiation, necessitating protection from direct sunlight and fluorescent lighting during production [20] [24]. Amber-colored equipment and containers provide effective protection against photodegradation [20] [24].

pH stability during production remains optimal within the range of 5.0-6.5, corresponding to the natural pH of carbazochrome sodium sulfonate solutions [1] [4] [19]. Deviations from this pH range can lead to chemical degradation or altered crystallization behavior [1] [4] [21]. Continuous pH monitoring and adjustment using appropriate buffer systems ensure maintenance of optimal stability conditions [21].

Oxidation resistance requires the presence of antioxidants, particularly ascorbic acid, throughout the manufacturing process [4] [24]. The compound exhibits moderate susceptibility to oxidative degradation in the presence of atmospheric oxygen, metal catalysts, or oxidizing impurities [4] [24]. Inert atmosphere processing using nitrogen or argon gas provides additional protection against oxidative degradation [19] [20] [22].

Crystal form stability involves potential polymorphic transitions during manufacturing, particularly during crystallization and drying operations [17] [30]. The trihydrate form represents the most stable crystalline structure under normal conditions, but dehydration can occur during inappropriate drying conditions [17] [30]. Controlled dehydration studies demonstrate stepwise water loss from trihydrate to anhydrous forms, with each transition affecting stability and solubility characteristics [17] [30].

Carbazochrome sodium sulfonate exhibits distinctive solubility patterns across different solvent systems that are crucial for its pharmaceutical applications and analytical procedures. The compound demonstrates moderate water solubility with reported values ranging from 2.88 to 6.67 mg/mL (9.3-20.7 mM) at 25°C [1] [2] [3]. This aqueous solubility is enhanced through ultrasonic treatment and heating to 60°C, indicating temperature-dependent dissolution behavior [4]. The pH of aqueous solutions (16 g/L) typically ranges from 5.0 to 6.0 at 25°C, indicating the compound's acidic nature in solution [1] [5].

In organic solvents, carbazochrome sodium sulfonate shows excellent solubility in dimethyl sulfoxide (DMSO), with concentrations reaching 49-64 mg/mL (152.05-198.59 mM) [1] [2] [4]. This high DMSO solubility makes it suitable for stock solution preparation in research applications. The compound exhibits limited solubility in methanol and very slight solubility in ethanol, consistent with its ionic nature and hydrophilic character [1] [6] [7]. In nonpolar solvents such as chloroform and diethyl ether, the compound is practically insoluble, reflecting its polar sodium sulfonate structure [5] [7].

SolventSolubility (mg/mL)Solubility (mM)Temperature (°C)Notes
Water2.88-6.679.3-20.725Requires ultrasonic/heating to 60°C
DMSO49-64152.05-198.5925Good solubility
MethanolSlightly solubleN/A25Limited solubility
EthanolVery slightly solubleN/A25Very limited solubility
ChloroformPractically insolubleN/A25Negligible solubility
Diethyl etherPractically insolubleN/A25Negligible solubility

Thermal Decomposition Patterns

The thermal behavior of carbazochrome sodium sulfonate is characterized by thermal decomposition occurring at approximately 210°C, which coincides with its melting point [1] [6] [8] [7]. This decomposition temperature represents a critical stability threshold above which the compound undergoes irreversible structural changes. The thermal decomposition process involves the breakdown of the organic framework, producing various decomposition products including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides [9].

The compound exhibits temperature sensitivity throughout its operational range, requiring storage at 2-8°C under inert gas conditions (nitrogen or argon) to maintain stability [1] [5] [9]. Temperature-dependent stability studies indicate that the compound maintains its integrity at room temperature for limited periods but shows optimal stability under refrigerated conditions. The thermal decomposition pattern suggests a single-step degradation process beginning around 210°C, consistent with the simultaneous breakdown of multiple functional groups within the molecule.

PropertyValueNotes
Melting Point210°CWith decomposition
Decomposition Temperature210°CThermal decomposition occurs
Stability Temperature RangeDecomposes above 210°CTemperature sensitive
Storage Temperature2-8°CUnder inert gas (N2 or Ar)

pH-Dependent Structural Transformations

The structural integrity and chemical behavior of carbazochrome sodium sulfonate are significantly influenced by pH conditions, demonstrating pH-dependent stability and molecular interactions. At physiological pH ranges (6.4-8.4), the compound exhibits enhanced protein binding capabilities, particularly with serum albumin, suggesting conformational changes that facilitate molecular recognition [13]. The compound's interaction with proteins at different pH values indicates pH-dependent structural transformations that affect its binding affinity and biological activity.

In acidic conditions (pH 3.3), carbazochrome sodium sulfonate forms stable complexes with aromatic amino acids including tryptophan, tyrosine, and phenylalanine through electrostatic attractions, aromatic stacking interactions, and van der Waals forces [14]. This pH-dependent complex formation results in fluorescence quenching, with maximum quenching wavelengths observed at 352 nm (tryptophan system), 303 nm (tyrosine system), and 284 nm (phenylalanine system). The formation of these 1:1 complexes demonstrates the compound's ability to undergo specific structural adaptations based on environmental pH.

Compatibility studies with various pharmaceutical solutions reveal pH-dependent stability patterns, with the compound maintaining structural integrity in neutral to slightly acidic conditions but showing potential degradation in highly alkaline environments [15] [16]. The standard pH range for aqueous solutions (5.0-6.0) represents the optimal conditions for maintaining both solubility and structural stability [1] [5].

pH ValueConcentrationTemperature (°C)Structural EffectsNotes
5.0-6.016 g/L25Standard pH rangeStandard aqueous solution
3.3Buffer medium25Forms complexes with amino acidsBritton-Robinson buffer
6.4-8.4Buffer medium25Protein binding interactionsAlbumin binding studies
VariableVarious25pH-dependent stabilityStability varies with pH

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

322.03478492 g/mol

Monoisotopic Mass

322.03478492 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J0I08M946E

Wikipedia

Carbazochrome sodium sulfonate

Dates

Last modified: 08-15-2023
1: Zhou B, Zuo Y, Li B, Wang H, Liu H, Wang X, Qiu X, Hu Y, Wen S, Du J, Bu X. Deubiquitinase Inhibition of 19S Regulatory Particles by 4-Arylidene Curcumin Analog AC17 Causes NF-κB Inhibition and p53 Reactivation in Human Lung Cancer Cells. Mol Cancer Ther. 2013 Aug;12(8):1381-92. doi: 10.1158/1535-7163.MCT-12-1057. Epub 2013 May 21. PubMed PMID: 23696216.

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